molecular formula C15H19NO3S B225573 N-(sec-butyl)-4-methoxy-1-naphthalenesulfonamide

N-(sec-butyl)-4-methoxy-1-naphthalenesulfonamide

Cat. No. B225573
M. Wt: 293.4 g/mol
InChI Key: QURPAIYTZNTKHB-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-methoxy-1-naphthalenesulfonamide, also known as BMS-204352, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-methoxy-1-naphthalenesulfonamide involves the inhibition of certain enzymes that are involved in the progression of inflammatory diseases and cancer. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the progression of cancer.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-methoxy-1-naphthalenesulfonamide has been shown to possess anti-inflammatory and analgesic properties, which are attributed to its ability to inhibit the activity of COX-2 and 5-LOX. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of HDACs. However, it is important to note that the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-4-methoxy-1-naphthalenesulfonamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. Additionally, it has been shown to possess therapeutic potential for the treatment of various diseases. However, one limitation of using this compound is that it may exhibit off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research of N-(sec-butyl)-4-methoxy-1-naphthalenesulfonamide. One potential direction is to further investigate its therapeutic potential for the treatment of inflammatory diseases such as arthritis. Additionally, more research is needed to understand the exact biochemical and physiological effects of this compound. Another potential direction is to investigate its potential as a cancer therapy, particularly in combination with other anticancer agents. Finally, more research is needed to investigate the potential off-target effects of this compound and to develop more specific inhibitors of its target enzymes.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-methoxy-1-naphthalenesulfonamide involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with sec-butylamine in the presence of a suitable base. The reaction takes place under mild conditions and yields a high purity product.

Scientific Research Applications

N-(sec-butyl)-4-methoxy-1-naphthalenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a potential candidate for cancer therapy.

properties

Product Name

N-(sec-butyl)-4-methoxy-1-naphthalenesulfonamide

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-butan-2-yl-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C15H19NO3S/c1-4-11(2)16-20(17,18)15-10-9-14(19-3)12-7-5-6-8-13(12)15/h5-11,16H,4H2,1-3H3

InChI Key

QURPAIYTZNTKHB-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

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